Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure It is a derivative of benzene-1,4-dicarboxylic acid, which is functionalized with methoxycarbonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a catalystThe specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with various molecular targets. The methoxycarbonyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboxylic acid: The parent compound, which lacks the methoxycarbonyl and amino groups.
Dimethyl benzene-1,2-dicarboxylate: A similar ester with different substitution patterns.
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another ester with a bipyridine structure
Uniqueness
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO6 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-17-10(14)7-4-5-8(11(15)18-2)9(6-7)13-12(16)19-3/h4-6H,1-3H3,(H,13,16) |
InChI Key |
USFYFMDWBNBPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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